molecular formula C14H30N2O4.2Cl<br>C14H30Cl2N2O4 B1681172 Succinylcholine chloride CAS No. 71-27-2

Succinylcholine chloride

Cat. No.: B1681172
CAS No.: 71-27-2
M. Wt: 361.3 g/mol
InChI Key: YOEWQQVKRJEPAE-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Succinylcholine chloride, a depolarizing skeletal muscle relaxant, primarily targets the motor endplate’s postsynaptic cholinergic receptors . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

This compound acts similarly to acetylcholine (ACh), a neurotransmitter that transmits signals in the nervous system. It binds to the cholinergic receptors of the motor endplate, inducing membrane depolarization . This depolarization leads to a state of accommodation in adjacent excitable muscle membranes, resulting in sustained flaccid skeletal muscle paralysis .

Biochemical Pathways

This compound disrupts all cholinergic receptors of the parasympathetic and sympathetic nervous systems . This disruption affects the normal functioning of these systems, leading to muscle relaxation. The compound’s action is similar to that of acetylcholine, an endogenous neurotransmitter, but with a more prolonged effect .

Pharmacokinetics

This compound has a rapid onset and offset. Its effects begin within 60 seconds of intravenous administration and last between four to six minutes . This makes it particularly useful in short medical procedures requiring brief periods of muscle relaxation. The compound is rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites .

Result of Action

The primary result of this compound’s action is skeletal muscle paralysis . By inducing membrane depolarization and causing a state of accommodation in muscle membranes, it leads to sustained flaccid skeletal muscle paralysis . This paralysis facilitates tracheal intubation, surgical procedures, and mechanical ventilation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability can be affected by the patient’s physiological state, such as their blood pH level, temperature, and electrolyte balance. Furthermore, genetic factors, such as the presence of atypical plasma cholinesterase, can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Succinylcholine chloride is a depolarizing skeletal muscle relaxant consisting of two molecules of the endogenous neurotransmitter acetylcholine (ACh) linked by their acetyl groups . It binds to cholinergic receptors of the motor endplate to induce membrane depolarization . This depolarization stimulates muscle contraction . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, then followed by other skeletal muscles .

Cellular Effects

Succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . It binds to cholinergic receptors of the motor endplate to induce membrane depolarization and, eventually, muscle paralysis . Succinylcholine has no direct action on smooth or cardiac muscle, nor does it appear to act on pre-synaptic or ganglionic acetylcholine receptors .

Molecular Mechanism

Succinylcholine functions by binding to the post-synaptic nicotinic acetylcholine receptors at the neuromuscular junction, causing a prolonged depolarization of the motor end-plate . This depolarization results in a flaccid muscle paralysis. The paralysis induced by succinylcholine is maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .

Temporal Effects in Laboratory Settings

The onset of action of succinylcholine is rapid after intravenous injection (20–50 seconds), and the duration of the effect is usually 5–10 minutes in most species . Succinylcholine is rapidly hydrolyzed by pseudocholinesterases in the plasma and liver in most species, but substantial genetic differences exist .

Dosage Effects in Animal Models

It is known that succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Overdosage with this compound may result in neuromuscular block beyond the time needed for surgery and anesthesia .

Metabolic Pathways

Succinylcholine is metabolized by pseudocholinesterase to succinylmonocholine and choline . This metabolism determines the duration of the neuromuscular block caused by succinylcholine .

Transport and Distribution

It is known that succinylcholine is a depolarizing skeletal muscle relaxant that binds to cholinergic receptors of the motor endplate to induce membrane depolarization .

Subcellular Localization

It acts at the neuromuscular junction, binding to cholinergic receptors of the motor endplate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of succinylcholine chloride involves several steps. One method includes reacting succinic acid with phosphorus pentachloride to form succinyl chloride. This is followed by esterification with choline chloride in the presence of calcium chloride and ethanol . The reaction is typically carried out at temperatures ranging from 50 to 60°C for about an hour .

Industrial Production Methods: In industrial settings, the preparation method involves adding succinic acid, dichloroethane, and dimethylformamide (DMF) to a reaction container. A solution of BTC (bis(trichloromethyl) carbonate) in dichloroethane is added dropwise at temperatures below 10°C. After the addition, the temperature is raised for a backflow reaction for 1-2 hours. The resulting succinyl chloride is then reacted with choline chloride at elevated temperatures to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and esterification. It is hydrolyzed by plasma pseudocholinesterase to form succinylmonocholine and choline .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEWQQVKRJEPAE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

306-40-1 (Parent)
Record name Succinylcholine chloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023603
Record name Succinylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-27-2
Record name Succinylcholine chloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylcholine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suxamethonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINYLCHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of succinylcholine chloride?

A2:
Molecular Formula: C14H30Cl2N2O4 [] * Molecular Weight: 361.31 g/mol []* Spectroscopic data:* Proton nuclear magnetic resonance (1H-NMR) spectroscopy can be used to identify and quantify this compound. A characteristic resonance signal appears at approximately 3.27 ppm [].

Q2: Can you elaborate on the material compatibility and stability of this compound, particularly under various storage conditions?

A2: this compound is susceptible to hydrolysis. Studies have shown that it degrades in solution, with the rate of degradation influenced by factors like pH, temperature, and storage conditions.

  • pH: Maximum stability is observed at a pH range of 3.75 to 4.50 [].
  • Temperature: Degradation is significantly accelerated at higher temperatures. For example, a 10% loss in potency was observed after 5 months at 20-26°C compared to minimal hydrolysis after 23 months at 4-6°C [].
  • Storage in Syringes: this compound injection in polypropylene syringes remained stable for 45 days at 25°C with less than 10% potency loss and for 90 days at 4°C with less than 1% loss [].
  • Light Exposure: Protecting solutions from light can slow down initial degradation [].

Q3: How does the stability of this compound in solution change over time?

A4: Studies have shown that the hydrolysis of this compound in solutions like 5% dextrose and normal saline follows apparent zero-order kinetics []. This means that the degradation rate is independent of the drug concentration, and a constant amount of the drug degrades over a specific period.

Q4: Are there any specific concerns regarding the stability of this compound injections packaged in disposable plastic syringes?

A5: While plastic syringes offer convenience, adsorption of this compound onto the syringe material is a potential concern []. This adsorption can lead to a reduction in the delivered dose, affecting the drug's efficacy. Further research is needed to fully understand the extent and impact of this adsorption and explore potential mitigation strategies.

Q5: Does the addition of hyaluronidase affect the action of this compound?

A6: Yes, adding hyaluronidase, an enzyme that breaks down hyaluronic acid in connective tissues, significantly reduces the latency period of this compound when administered intramuscularly. This effect is attributed to the enhanced absorption of the drug due to the breakdown of hyaluronic acid, which facilitates faster drug diffusion into the bloodstream [, ].

Q6: What analytical methods are used to characterize and quantify this compound?

A6: Several analytical methods are employed for characterizing and quantifying this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for analyzing this compound. It allows for the separation and quantification of the drug and its degradation products [, , , , , ].
  • Thin-Layer Chromatography (TLC): This technique, although less common than HPLC, offers a more sensitive approach for assessing this compound degradation [].
  • Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: This spectroscopic method provides a specific and accurate way to quantify this compound in injections, utilizing the integral values of characteristic resonance signals for calculation [].
  • Iodimetric Method: This method estimates the extent of this compound hydrolysis in injections [].

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